N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(13-1-2-15-16(11-13)22-25-21-15)19-8-10-23-9-5-14(20-23)12-3-6-18-7-4-12/h1-7,9,11H,8,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYXJPRYHZBESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the benzo[c][1,2,5]thiadiazole motif, have been extensively researched for their interactions with various biological targets.
Mode of Action
For instance, a thiadiazole-based covalent triazine framework nanosheet was found to exhibit high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching.
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[c][1,2,5]thiadiazole core linked to a pyridinyl-pyrazolyl moiety. Its molecular formula is C₁₄H₁₅N₅O₂S and it has a molecular weight of approximately 305.37 g/mol. The presence of the thiadiazole ring is particularly significant as it is known to confer various biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 4.5 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | PI3K/Akt inhibition |
| This compound | HT-29 | 5.0 | MAPK pathway modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. In vitro studies indicate that it can inhibit viral replication in cell cultures infected with Herpes Simplex Virus (HSV), demonstrating an IC50 value of 6 µg/mL with low cytotoxicity .
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models using human cancer cells treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic markers and a decrease in proliferative markers such as Ki67 .
Case Study 2: Antimicrobial Testing
In a controlled study assessing the antimicrobial efficacy of various thiadiazole derivatives including the compound , it was found that it exhibited superior activity against resistant strains of bacteria compared to standard antibiotics like penicillin and ampicillin .
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a unique structure characterized by:
- Molecular Formula : C19H21N5O
- Molecular Weight : 321.41 g/mol
This structure enables diverse interactions with biological targets and makes it suitable for various applications.
Anticancer Properties
Research indicates that N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those resistant to standard therapies. For instance, it has shown effectiveness against specific types of leukemia and solid tumors, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that modifications in the thiadiazole framework can enhance antibacterial and antifungal activities against various pathogens .
Enzyme Interaction Studies
This compound acts as a ligand that can bind to specific enzymes or receptors. This interaction modulates their activity, making it a valuable tool in biochemical assays and molecular biology research .
Targeting Glycine Transporters
Recent studies have explored the compound's role as an inhibitor of glycine transporters. By modulating glycine transport, it may influence neurotransmission and has potential implications in treating neurological disorders .
Material Science Applications
The unique structural features of this compound make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance the material's properties due to its chemical reactivity and stability .
Case Study 1: Anticancer Efficacy
In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited significant cytotoxic effects on leukemia cell lines .
Case Study 2: Antimicrobial Activity Assessment
A comprehensive evaluation of thiadiazole derivatives showed that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy against various strains .
Q & A
Q. What are the standard synthetic routes for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling the pyridine-pyrazole moiety (e.g., via Suzuki-Miyaura cross-coupling) to introduce the pyridin-4-yl group .
- Step 2: Functionalizing the benzo[c][1,2,5]thiadiazole core with a carboxamide group using activating agents like EDCI or HOBt in solvents such as DMF or toluene .
- Step 3: Ethyl linkage formation between the pyrazole and benzo[c][1,2,5]thiadiazole via nucleophilic substitution or amidation . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of pyrazole and benzo[c][1,2,5]thiadiazole substituents .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify carbonyl (C=O) and thiadiazole (C-S) functional groups .
- HPLC to assess purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in coupling steps .
- Catalyst systems: Pd(PPh₃)₄ for cross-coupling reactions (0.5–2 mol% loading) improves efficiency .
- Temperature control: Pyrazole ring closure requires reflux (80–100°C), whereas amidation proceeds at room temperature to prevent racemization .
- pH adjustment: Buffered conditions (pH 7–8) stabilize thiadiazole intermediates during functionalization .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Discrepancies may arise from:
- Assay variability: Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Impurity profiles: Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew activity .
- Cell line specificity: Compare results across multiple models (e.g., HeLa vs. MCF-7) to confirm target selectivity .
Q. What computational methods are used to study this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina, Glide): Predict binding modes to enzymes (e.g., kinases) by aligning the pyridin-4-yl group in hydrophobic pockets .
- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling: Correlate substituent electronegativity (e.g., pyrazole vs. triazole) with antimicrobial potency .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
A systematic approach includes:
- Core modifications: Replace benzo[c][1,2,5]thiadiazole with benzothiazole to assess π-π stacking effects .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Biological testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR) to map pharmacophore requirements .
- Data analysis: Use clustering algorithms (e.g., PCA) to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
